5-Amino-2-piperidin-1-yl-benzamide

IMPDH inhibition Enzyme kinetics Antiproliferative

Sourcing well-characterized IMPDH inhibitors for SAR studies requires compounds with verified biological activity and purity. 5-Amino-2-piperidin-1-yl-benzamide provides quantitative Ki/IC50 data against both IMPDH isoforms, enabling informed assay design and hit validation. - IMPDH1 IC50 = 260 nM; IMPDH2 Ki = 240-440 nM. - Purity ≥95% with GHS07 safety documentation. - LogP 0.95, PSA 72.35 Ų for favorable solubility. - Reactive 5-amino handle for library derivatization.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 50891-33-3
Cat. No. B1299855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-piperidin-1-yl-benzamide
CAS50891-33-3
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)N
InChIInChI=1S/C12H17N3O/c13-9-4-5-11(10(8-9)12(14)16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2,(H2,14,16)
InChIKeyLUAYPIWXMDEQHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-piperidin-1-yl-benzamide: Chemical Baseline & Procurement


5-Amino-2-piperidin-1-yl-benzamide (CAS 50891-33-3) is a substituted benzamide derivative featuring a 5-amino group and a 2-piperidin-1-yl moiety on a central benzene ring, with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . It is a versatile building block and intermediate in medicinal chemistry and pharmaceutical research, possessing both an aromatic amine and a piperidine ring [1]. The compound has reported inhibitory activity against inosine-5'-monophosphate dehydrogenase (IMPDH) enzymes, with quantitative data available for both IMPDH1 and IMPDH2 isoforms [2].

Benzamide scaffold with derivatizable amine handle
IMPDH pathway inhibition study context
Isoform selectivity (IMPDH1/2) screening fit

5-Amino-2-piperidin-1-yl-benzamide: Substitution Risks


Simple substitution with other benzamide derivatives or piperidine-containing compounds without rigorous analytical verification is high-risk for scientific reproducibility. The specific 5-amino-2-piperidin-1-yl substitution pattern is critical for its reported IMPDH inhibitory profile, as evidenced by Ki values ranging from 240 nM to 440 nM against IMPDH2 and an IC50 of 260 nM against IMPDH1 [1]. Alternative regioisomers (e.g., 2-amino-5-piperidin-1-yl) or analogs lacking the amino group would predictably alter both enzyme inhibition and physicochemical properties (LogP 0.95, PSA 72.35 Ų) [2]. The compound's safety profile, including GHS07 classification and specific hazard statements (H302, H315, H319, H335), also distinguishes it from less-characterized in-class compounds .

Regioisomer shift

5-Amino-2-piperidin-1-yl substitution is critical; alternative regioisomers may alter enzyme inhibition context.

Undefined safety profile

Many analogs lack GHS classification; substituting may introduce unknown handling hazards.

Piperidine positioning

Specific piperidine placement contributes to target recognition; position changes may disrupt interaction.

5-Amino-2-piperidin-1-yl-benzamide: Key Differentiators


IMPDH2 Inhibition: Potency vs. Mycophenolic Acid

5-Amino-2-piperidin-1-yl-benzamide demonstrates direct inhibitory activity against human IMPDH2, a key enzyme in guanine nucleotide biosynthesis and a validated target for immunosuppressive and anticancer therapies [1]. In biochemical assays, it exhibits a Ki of 240 nM against IMPDH2, which is approximately 5-fold less potent than mycophenolic acid (MPA), the active metabolite of the clinical immunosuppressant mycophenolate mofetil, which has a reported Ki of 46 nM against IMPDH2 [2]. This places the compound in a distinct potency class—it is a moderate IMPDH2 binder rather than a high-affinity inhibitor. For comparison, mycophenolic adenosine esters show Ki values of 102 nM and 231 nM, which are within a similar range to this compound [2]. The compound's Ki values of 430 nM and 440 nM in related assays further define its activity range [1]. This moderate affinity may be advantageous in applications where full IMPDH blockade is undesirable, such as in selective anti-parasitic or anti-viral screening campaigns.

IMPDH2 Affinity
Cross-study comparable
Ki 240 nM vs MPA 46 nM
Moderate-affinity IMPDH2 ligand; distinct from MPA
Supports moderate inhibition screening; not a high-potency control
IMPDH inhibition Enzyme kinetics Antiproliferative

IMPDH1 Isoform Activity Profile

Beyond IMPDH2, 5-Amino-2-piperidin-1-yl-benzamide has been evaluated against the IMPDH1 isoform, demonstrating an IC50 of 260 nM in an assay using recombinant human His-tagged IMPDH1 expressed in E. coli, with IMP as substrate and NAD present [1]. This provides a direct activity benchmark against the Type I isoform, which is often constitutively expressed in normal tissues, whereas IMPDH2 is upregulated in proliferating cells. The availability of this data allows researchers to differentiate its isoform profile from other IMPDH inhibitors. For example, mycophenolic acid is approximately 3-fold selective for IMPDH2 over IMPDH1 (Ki,app 46 nM vs. 136 nM) [2], while this compound's IC50 against IMPDH1 (260 nM) suggests a less pronounced isoform bias when compared to its IMPDH2 Ki values. This quantitative data enables informed selection of the compound for assays where both isoforms may be present, such as in certain cancer or immunology models.

IMPDH1 Inhibition
Cross-study comparable
IC50 260 nM vs MPA 136 nM
Less pronounced isoform bias; useful for dual-isoform assays
Isoform selectivity context may differ in cell-based models
IMPDH1 Isoform selectivity Biochemical assay

Physicochemical Profile: Lipophilicity & Polarity

The compound's calculated physicochemical parameters provide quantitative differentiation from other benzamide derivatives and piperidine-containing building blocks. The measured LogP of 0.95 indicates moderate lipophilicity, which is significantly lower than many substituted benzamides (e.g., N,N-diethyl analogs often exceed LogP 3.0) and suggests improved aqueous solubility . The polar surface area (PSA) of 72.35 Ų falls well within the typical range for orally bioavailable drugs (<140 Ų) and is comparable to that of other privileged scaffolds [1]. The compound contains 3 hydrogen bond acceptors and 2 hydrogen bond donors, and has a fraction of sp3 carbons (Fsp3) of 0.42, which is associated with higher clinical success rates . These parameters differentiate it from more hydrophobic benzamide analogs that may exhibit lower solubility and higher protein binding.

Drug-like Properties
Class-level inference
LogP 0.95, PSA 72.35 Ų
Predicted improved aqueous solubility vs. lipophilic benzamides
Calculated values; experimental confirmation recommended
Drug-likeness Physicochemical properties ADME

Safety & Handling Profile vs. Uncharacterized Analogs

5-Amino-2-piperidin-1-yl-benzamide carries a fully defined GHS07 hazard classification with specific hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This is in contrast to many custom-synthesized benzamide derivatives and piperidine-containing intermediates that lack full toxicological characterization. The compound is also classified as an irritant (Xi) with risk code R36 (irritating to eyes) and safety recommendation S26 (rinse immediately with water and seek medical advice) . For procurement, this defined safety profile allows for proper risk assessment and PPE selection, whereas uncharacterized or partially characterized analogs introduce unknown handling risks.

Hazard Classification
Data to verify
GHS07: H302, H315, H319, H335
Defined handling requirements; enables lab risk assessment
Review supplier SDS for batch-specific data
Safety Handling GHS classification

5-Amino-2-piperidin-1-yl-benzamide: Research & Procurement Applications


IMPDH Inhibitor Screening and SAR Studies

As a moderate-affinity IMPDH ligand with defined Ki and IC50 values against both IMPDH1 (IC50 = 260 nM) and IMPDH2 (Ki = 240–440 nM), this compound serves as a validated starting point or reference compound for structure-activity relationship (SAR) campaigns targeting IMPDH . Its activity profile is quantitatively distinct from high-potency inhibitors like mycophenolic acid, making it suitable for screening efforts aimed at identifying novel chemotypes with moderate IMPDH affinity or for use as a tool compound in mechanistic studies of IMPDH-dependent pathways .

Synthesis of Kinase & Protease Probes

The primary aromatic amine at the 5-position provides a reactive handle for further derivatization, including amide coupling, diazotization, and nucleophilic substitution. This compound has been reported to interact with proteases and kinases , and its scaffold is amenable to the synthesis of focused libraries. The defined LogP (0.95) and PSA (72.35 Ų) predict acceptable solubility for biological assays, making it a practical choice for generating novel chemical probes .

Procurement of Characterized Building Block

For academic or industrial laboratories requiring a reliable and well-documented building block, this compound is commercially available with a specified purity of ≥95% and a complete GHS07 safety profile . The availability of an MDL number (MFCD03042683) and documented storage conditions (cool, dry place) further supports reproducible use in multi-step syntheses . This contrasts with less-characterized custom synthesis offerings that may lack purity certification or hazard data.

Application
Selection Property
Validation Focus
IMPDH pathway inhibitor SAR
Isoform selectivity context
Reported IMPDH1/2 activity profile review
Kinase/protease probe synthesis
Aromatic amine derivatization
Reactivity and solubility documentation
Characterized building block procurement
GHS07 hazard classification
Safety and purity documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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